N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes dibromo, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Reagents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The presence of functional groups such as nitro and hydroxyl allows it to participate in redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5-(3,4-DIHYDRO-1(2H)-QUINOLINYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- **N-(3,5-Dibromo-4-hydroxyphenyl)hexanamide
Uniqueness
N’~3~-[(Z)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H9Br2N5O4 |
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Molecular Weight |
447.04 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9Br2N5O4/c1-18-5-9(19(22)23)10(17-18)12(21)16-15-4-6-2-7(13)11(20)8(14)3-6/h2-5,20H,1H3,(H,16,21)/b15-4- |
InChI Key |
OTHBZKQOEOCKDI-TVPGTPATSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C\C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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